molecular formula C15H11BrClN3O4S B3676704 5-bromo-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-methoxybenzamide

5-bromo-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-methoxybenzamide

Cat. No.: B3676704
M. Wt: 444.7 g/mol
InChI Key: CIEDNFNWISVFAR-UHFFFAOYSA-N
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Description

5-bromo-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-methoxybenzamide is a complex organic compound with the molecular formula C15H11BrClN3O4S . It is characterized by the presence of bromine, chlorine, and nitro functional groups, which contribute to its unique chemical properties.

Properties

IUPAC Name

5-bromo-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClN3O4S/c1-24-13-5-2-8(16)6-10(13)14(21)19-15(25)18-9-3-4-11(17)12(7-9)20(22)23/h2-7H,1H3,(H2,18,19,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEDNFNWISVFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-bromo-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Halogenation: Bromination and chlorination of the aromatic ring.

    Carbamothioylation: Formation of the carbamothioyl group.

    Methoxylation: Introduction of the methoxy group.

The reaction conditions often involve the use of strong acids, bases, and catalysts to facilitate the reactions. Industrial production methods may employ similar steps but on a larger scale with optimized conditions for higher yield and purity .

Chemical Reactions Analysis

5-bromo-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds to 5-bromo-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-methoxybenzamide include:

  • 5-bromo-N-(2-chloro-4-nitrophenyl)-2-(methylthio)benzamide
  • 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide

These compounds share similar structural features but differ in specific functional groups, which can lead to variations in their chemical properties and biological activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-bromo-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-methoxybenzamide
Reactant of Route 2
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5-bromo-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-methoxybenzamide

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